

Application Notes and Protocols: The Role of Cyanopyridine Derivatives in Developing Antimicrobial Agents

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Compound of Interest

Compound Name: 5-Amino-3-pyridinecarbonitrile

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Introduction

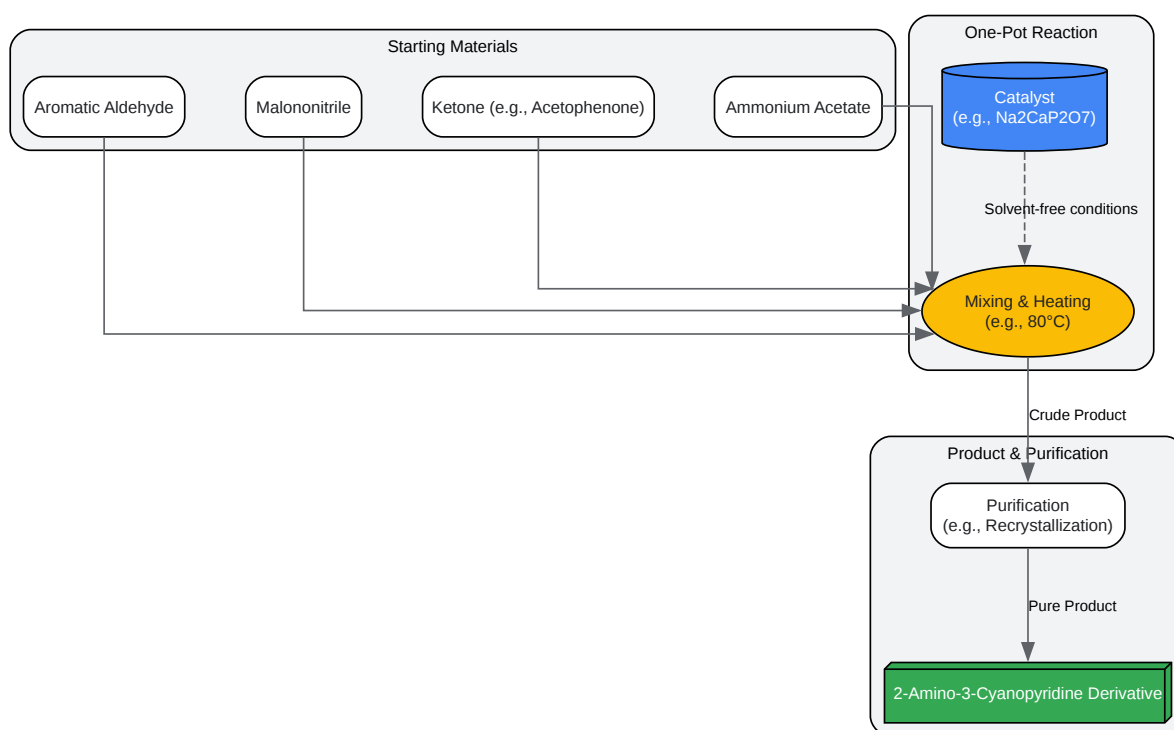
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among these, cyanopyridine derivatives have emerged as a particularly promising class of compounds due to their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The presence of the cyano (-CN) group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, often enhancing the compound's interaction with biological targets.

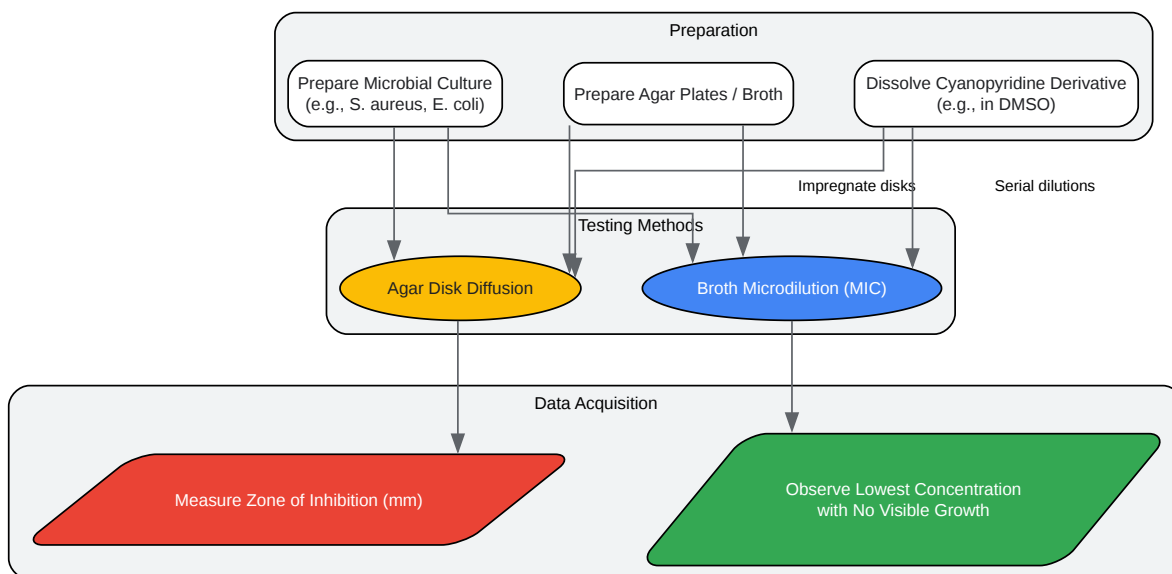
These compounds are of particular interest in the fight against antimicrobial resistance, a major global health threat.[2] The straightforward synthesis, ease of structural modification, and potent biological activity make 2-amino-3-cyanopyridine derivatives, in particular, attractive candidates for the development of new antimicrobial agents.[2][7] This document provides detailed protocols for the synthesis and antimicrobial evaluation of cyanopyridine derivatives, summarizes key quantitative data, and explores their structure-activity relationships.

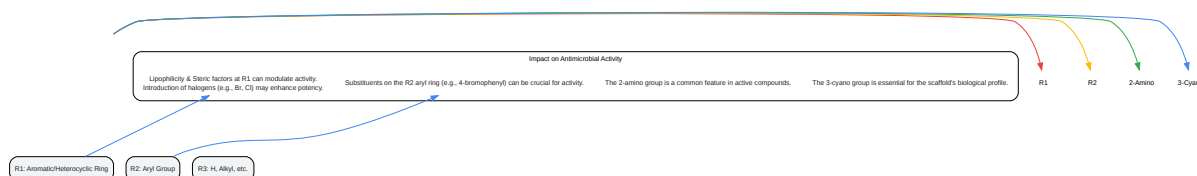
Synthesis of 2-Amino-3-Cyanopyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is through a one-pot, multi-component reaction (MCR).^{[1][2]} This approach offers several advantages, including simplicity, high yields, and the use of environmentally friendly catalysts.^[1]

General Workflow for Synthesis







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